5-Hydroxypyridazine-4-carboxylic acid

Physicochemical property pKa Ionization

5-Hydroxypyridazine-4-carboxylic acid (CAS 21579-35-1) is a heterocyclic building block with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol. It features a pyridazine ring substituted with hydroxyl and carboxylic acid groups, positioning it as a versatile intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C5H4N2O3
Molecular Weight 140.098
CAS No. 21579-35-1
Cat. No. B2877616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyridazine-4-carboxylic acid
CAS21579-35-1
Molecular FormulaC5H4N2O3
Molecular Weight140.098
Structural Identifiers
SMILESC1=C(C(=O)C=NN1)C(=O)O
InChIInChI=1S/C5H4N2O3/c8-4-2-7-6-1-3(4)5(9)10/h1-2H,(H,6,8)(H,9,10)
InChIKeyYDRRCUWMPDQDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Hydroxypyridazine-4-carboxylic Acid (CAS 21579-35-1): Procurement-Ready Overview of Physicochemical Identity and Synthetic Utility


5-Hydroxypyridazine-4-carboxylic acid (CAS 21579-35-1) is a heterocyclic building block with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol . It features a pyridazine ring substituted with hydroxyl and carboxylic acid groups, positioning it as a versatile intermediate in medicinal chemistry and agrochemical research. The compound is commercially available in research-grade purities (≥95%) and is typically stored under cool, dry conditions . Its predicted pKa of -0.49±0.10 distinguishes it sharply from non-hydroxylated pyridazinecarboxylic acids, implying markedly different ionization behavior in biological and synthetic contexts .

5-Hydroxypyridazine-4-carboxylic Acid: Why In-Class Substitution Introduces Uncontrolled Variability


The pyridazinecarboxylic acid scaffold exhibits marked variation in physicochemical and biological behavior depending on the position of the carboxyl group and the presence of ring substituents. For instance, pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid differ in pKa (3.0 vs. 2.8, respectively), metal coordination geometry, and aromaticity [1]. The introduction of a 5-hydroxy group in 5-hydroxypyridazine-4-carboxylic acid further amplifies these differences, dramatically lowering the predicted pKa to -0.49 and introducing additional hydrogen-bond donor/acceptor capacity. Consequently, substituting this compound with a non-hydroxylated analog or a regioisomer (e.g., 6-hydroxypyridazine-3-carboxylic acid) cannot reproduce its specific acid/base properties, solubility profile, or potential for selective derivatization [2]. The quantitative evidence below substantiates why generic substitution is not a viable procurement strategy.

5-Hydroxypyridazine-4-carboxylic Acid: Quantitative Differentiation Evidence for Informed Procurement


Acid Dissociation Constant (pKa) Differentiation vs. Non-Hydroxylated Pyridazinecarboxylic Acids

5-Hydroxypyridazine-4-carboxylic acid possesses a predicted pKa of -0.49±0.10 , representing a dramatic shift from the pKa values of its non-hydroxylated analogs pyridazine-4-carboxylic acid (pKa ~3.18-3.67) [1] and pyridazine-3-carboxylic acid (pKa ~3.0-3.65) [2]. This ~3-4 log unit difference indicates that the target compound is a much stronger acid, existing predominantly in its anionic carboxylate form across a wide pH range.

Physicochemical property pKa Ionization

Purity and Storage Specifications for Research-Grade Procurement

Commercially available 5-hydroxypyridazine-4-carboxylic acid is offered with a minimum purity specification of 95% or ≥98% , and is recommended to be stored long-term in a cool, dry place or sealed in dry conditions at 2-8°C . These specifications are directly comparable to those of other pyridazine building blocks, ensuring consistent quality for sensitive synthetic applications.

Purity Storage Procurement

Predicted Physicochemical Parameters: Density and Boiling Point

5-Hydroxypyridazine-4-carboxylic acid has a predicted density of 1.613±0.06 g/cm³ and a predicted boiling point of 451.2±30.0 °C . While experimental data for the compound are limited, these computed values provide a baseline for solubility and volatility comparisons with related pyridazinecarboxylic acids, which generally exhibit melting points in the 200-240°C range [1].

Density Boiling point Physicochemical

5-Hydroxypyridazine-4-carboxylic Acid: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Carboxylate Bio-Isosteres

The exceptionally low predicted pKa (-0.49) positions 5-hydroxypyridazine-4-carboxylic acid as a candidate for developing novel carboxylate bio-isosteres. Its strong acidity ensures complete ionization at physiological pH, mimicking the charge state of carboxylic acid groups in drug candidates while potentially offering improved metabolic stability or target engagement [1].

Coordination Chemistry: Ligand for Metal Complex Synthesis

The compound's dual oxygen donors (hydroxyl and carboxylate) and low pKa favor deprotonation and strong metal binding. Comparative studies on pyridazine-4-carboxylic acid show that the position of the carboxyl group influences metal coordination geometry and complex stability [2]. The 5-hydroxy substituent is expected to further modulate these properties, making the compound valuable for synthesizing novel coordination polymers or catalysts.

Synthetic Chemistry: Versatile Building Block for Heterocyclic Libraries

The hydroxyl group serves as a synthetic handle for oxidation to a ketone or further functionalization , enabling the generation of diverse 5-substituted pyridazine-4-carboxylic acid derivatives. This contrasts with non-hydroxylated analogs, which lack this orthogonal reactive site, and supports the compound's utility in parallel synthesis and structure-activity relationship (SAR) studies [3].

Technical Documentation Hub

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